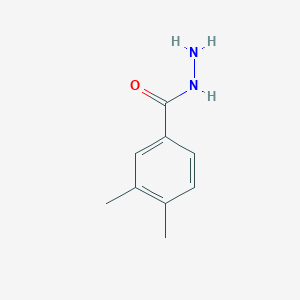

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide derivatives often involves reactions of phthalic anhydrides with semicarbazide or thiosemicarbazide under mild conditions, yielding good product yields. Montmorillonite KSF clay has been used as an efficient catalyst for the synthesis of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides under solvent-free conditions using microwave irradiation, demonstrating the compound's accessibility through environmentally benign methods (Habibi & Marvi, 2007).

Molecular Structure Analysis

Molecular structure analyses, often conducted using X-ray diffraction techniques and optimized with density functional theory (DFT), reveal the intricate details of the compound's geometry. Such studies illustrate the compound's stability and structural characteristics, contributing to a deeper understanding of its physical and chemical behavior (M. Arshad et al., 2013).

Chemical Reactions and Properties

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, leading to the synthesis of novel biologically active derivatives. These reactions include N-alkylation, ring expansion, and reaction with benzaldehydes, highlighting the compound's versatility in chemical synthesis and potential for generating biologically active molecules (M. Zia-ur-Rehman et al., 2009).

科学的研究の応用

Carcinogenicity Studies

Studies have examined the carcinogenicity of compounds structurally related to 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide. For instance, the alkylation of nucleic acids by certain hydrazine compounds, such as 1,2-Dimethylhydrazine, has been extensively studied in rats and mice, shedding light on its carcinogenic potential in the colon. The biochemical actions of such compounds have been compared with those of nitroso compounds and cycasin, emphasizing similarities in biological and biochemical effects (Hawks & Magee, 1974).

Monoamine Oxidase Inhibition

Research on hydrazine derivatives, including structures similar to 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, has revealed their potential in inhibiting monoamine oxidase A (MAO-A) activity. These findings suggest therapeutic potential, particularly in treating depression, as indicated by the anti-depressant properties revealed in animal models (Dar et al., 2005).

Anti-Inflammatory and Antihepatotoxic Activity

Compounds like 2,3-Dihydrophthalazine-1,4-diones have shown potent anti-inflammatory effects and the ability to protect against endotoxin shock in mice. These substances inhibit pain, reduce the release and effects of certain cytokines, and affect enzyme activities related to inflammation (Butner et al., 1996). Additionally, derivatives synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide have demonstrated significant antihepatotoxic activity, offering a protective effect against hepatotoxicity induced by certain agents in rats (Ahmed et al., 2011).

Pharmacological Investigations

Other research has focused on synthesizing and testing derivatives of related compounds for various pharmacological activities. For example, studies on tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have revealed antibacterial properties against certain bacterial infections, indicating potential therapeutic applications (Santilli et al., 1975).

特性

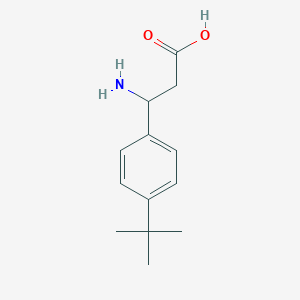

IUPAC Name |

3-methyl-4-oxophthalazine-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNNFONKGVTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345457 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

CAS RN |

99072-87-4 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)